molecular formula C9H10FNO B1306881 N-((4-Fluorophenyl)methyl)ethanamide CAS No. 86010-68-6

N-((4-Fluorophenyl)methyl)ethanamide

Cat. No. B1306881
CAS RN: 86010-68-6
M. Wt: 167.18 g/mol
InChI Key: IHNHPSHMZGCDCL-UHFFFAOYSA-N
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Description

N-((4-Fluorophenyl)methyl)ethanamide is a chemical compound that is part of a broader class of compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of N-((4-Fluorophenyl)methyl)ethanamide includes a 4-fluorophenyl group and a methyl group attached to the nitrogen atom of the amide functional group.

Synthesis Analysis

The synthesis of compounds related to N-((4-Fluorophenyl)methyl)ethanamide often involves the reaction of an acid chloride with an amine. For example, the synthesis of related aromatic polyamides can be achieved through the direct polycondensation of diacids with various aromatic diamines in the presence of condensing agents such as triphenyl phosphite and pyridine . Similarly, Schiff bases like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide can be synthesized by a condensation reaction of an appropriate hydrazide with 4-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-fluorophenyl group can be determined using techniques such as X-ray diffraction, which provides information on the crystalline structure and geometry of the molecule . Density functional theory (DFT) calculations are also used to predict the molecular geometry and electronic properties, such as HOMO and LUMO energies, which are important for understanding the chemical reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of N-((4-Fluorophenyl)methyl)ethanamide and related compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the fluorine atom attached to the benzene ring in related compounds has been found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The presence of the amide group also allows for the formation of hydrogen bonds, which can influence the molecular packing in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((4-Fluorophenyl)methyl)ethanamide-related compounds can vary widely. Aromatic polyamides containing the 4-fluorophenyl group are known for their good solubility in organic solvents, high glass transition temperatures, and excellent thermal stability . The introduction of the fluorine atom can also affect the electronic properties of the molecule, as seen in the analysis of the molecular electrostatic potential (MEP) surface map, which helps to estimate the chemical reactivity of the molecule .

Scientific Research Applications

  • Chemical Synthesis & Crystal Structure Analysis:

    • Tetra­phenyl­phospho­nium and its derivatives, like the title compound (Gal et al., 2007), are studied for their unique crystal structures and potential applications in materials science. These compounds demonstrate interesting structural properties, such as square-pyramidal complexes and coordination with various ligands.
    • N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which have a similar structural motif, have been explored for their geometric parameters and potential applications in structural chemistry (Köysal et al., 2005).
  • Advanced Material Development:

    • The development of novel electrochromic materials involves compounds with specific structural requirements. Research has shown that certain compounds with fluoro groups, like 4-Fluoro-N-(2-fluorophenyl) benzamide, exhibit unique electrochromic properties due to their molecular structures and strong hydrogen bonding interactions (Chopra & Row, 2005).
    • In the realm of medicinal chemistry, compounds like 4-Fluoropyrrolidine-2-carbonyl fluorides have proven to be valuable synthons, especially in the development of dipeptidyl peptidase IV inhibitors. Their synthesis and applications have been extensively studied, showcasing the importance of such compounds in creating medically relevant molecules (Singh & Umemoto, 2011).
  • Radioligand Development for Imaging:

    • Novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These studies are crucial for advancing diagnostic imaging technologies (Matarrese et al., 2001).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHPSHMZGCDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393386
Record name N-(4-Fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Fluorophenyl)methyl)ethanamide

CAS RN

86010-68-6
Record name N-(4-Fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluorobenzylamine (11.4 g, 91 mmol) was dissolved in 910 mL of CH2Cl2. To this was added 910 mL of satd NaHCO3 followed by acetyl chloride (23.4 mL, 329 mmol) stir 1 h. The organic layer was separated, washed with satd NaCl, dried over Na2SO4, filtered and solvent removed to yield 8.4 grams of N-(4-fluoro-benzyl)-acetamide.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Quantity
910 mL
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reactant
Reaction Step Two
Quantity
23.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic acid (1.321 g, 22.000 mmol) was dissolved in DMF (10 ml), 1-(4-fluorophenyl)methanamine (2.478 g, 19.800 mmol) was added and the mixture was cooled to 0° C. N-[(1H-1,2,3-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methylmethanaminium tetrafluoroborate (7.770 g, 24.200 mmol) and N-ethyl-N,N-diisopropylamine (5.971 g, 46.200 mmol) was added. The solution was stirred for two hours at room temperature. EtOAc (20 ml) was added and the organic phase was washed with Na2CO3 (3×20 ml, aq) and HCl (0.5 M, 2×, 10 ml). The organic layer was dried (MgSO4) and the solvent was removed by evaporations. The crude was purified by preparative HPLC (started with isocratic acetonitrile/buffer 60/40 and then the acetonitrile concentration was increased to 100%, the buffer was a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min). The product containing fractions was pooled and the acetonitrile was removed by evaporation. EtOAc (10 ml) was added and the organic phase was washed with two portions of brine and dried (MgSO4) and the solvent was removed by evaporation and gave 1.344 g of N-(4-fluorobenzyl)acetamide (yield 36.5%).
Quantity
1.321 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.478 g
Type
reactant
Reaction Step Two
Quantity
5.971 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Step b) Add acetyl chloride (9.28 g, 118 mmol) to a mixture of triethylamine (16.0 g, 158 mmol) and 4-fluorobenzylamine (9.90 g, 78.8 mmol) in 200 mL of ethyl acetate at 0° C. and stir for 12 hours. Add 100 mL of water to the mixture. Extract aqueous layer with ethyl acetate (3×100 mL). Combine organic layers and wash with brine then dry over anhydrous Na2SO4 Remove solvent under reduced pressure to give N-(4-fluorobenzyl)acetamide (13.5 gm) in 100% yield as a yellow oil. Add NaH (6.5 g, 162 mmol) to N-(4-fluorobenzyl)-acetamide (13.5 g, 80.8 mmol) in 200 mL of tetrahydrofuran at 0° C. and stir for 4 hours. Then add methyl iodide (22.9 g, 161.6 mmol) to the above mixture and stir for 12 hours. Pour mixture into 200 mL of water. Extract aqueous layer with methylene chloride (3×200 mL). Combine organic layers and wash with brine then dry over anhydrous Na2SO4. Remove solvent under reduced pressure. Purify the residue by column chromatography (silica gel, 5% acetone in hexanes, 50% acetone in hexanes) to give N-(4-fluorobenzyl)-N-methylacetamide (9.1 gm) in 64% yield as a yellow oil. Add Lawesson reagent (20.3 g, 50.3 mmol) to N-(4-fluorobenzyl)-N-methylacetamide (9.1 g, 50.3 mmol) in 200 mL of toluene and heat to 100° C. for three hours. Remove solvent under reduced pressure. Purify the residue with a column chromatography (silica gel, 2% methylene chloride in hexanes, 100% methylene chloride) to give N-(4-fluorobenzyl)-N-methylthioacetamide (5.6 g) 56.5% as a yellow solid: MS 198 (MH+).
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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